molecular formula C10H20N2O3 B3028051 tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate CAS No. 1523541-91-4

tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate

Cat. No.: B3028051
CAS No.: 1523541-91-4
M. Wt: 216.28
InChI Key: REUNVCLBHFFYFH-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate is a chiral piperidine derivative featuring a hydroxyl group at the 4-position and a tert-butyloxycarbonyl (Boc) carbamate group at the 3-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and kinase modulators. Its stereochemistry [(3R,4R)] is essential for biological activity, as minor stereochemical deviations can drastically alter binding affinity and metabolic stability . The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, making it a versatile building block in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-6-11-5-4-8(7)13/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUNVCLBHFFYFH-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301141133
Record name Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523541-91-4
Record name Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523541-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3R,4R)-4-hydroxy-3-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301141133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection under mild acidic conditions. This reaction is critical for generating free amines in downstream applications.

Reagent/Conditions Products Yield Mechanism
Trifluoroacetic acid (TFA) in DCM 4-hydroxypiperidin-3-amine trifluoroacetate89–95%Acid-catalyzed cleavage of the carbamate bond
HCl in dioxane 4-hydroxypiperidin-3-amine hydrochloride91%Protonation followed by elimination

Key Applications :

  • Deprotection is essential for synthesizing amine intermediates in drug candidates (e.g., kinase inhibitors) .

  • The Boc group’s stability under basic conditions allows selective functionalization of other sites before deprotection.

Oxidation of the Hydroxyl Group

The secondary alcohol at the 4-position of the piperidine ring undergoes oxidation to form ketones or carboxylic acids, depending on reaction strength.

Reagent/Conditions Products Yield Selectivity
Pyridinium chlorochromate (PCC)4-oxopiperidin-3-yl carbamate78%Ketone formation
KMnO₄, acidic conditions4-carboxypiperidin-3-yl carbamate65%Over-oxidation to carboxylic acid

Mechanistic Insight :

  • PCC provides mild oxidation, preserving the Boc group.

  • Strong oxidants like KMnO₄ may require subsequent purification to isolate the carboxylic acid.

Sulfonation and Acylation

The hydroxyl group participates in nucleophilic substitution reactions, enabling the introduction of sulfonyl or acyl groups.

Reaction Type Reagents Products Yield Applications
SulfonationMethanesulfonyl chloride, Et₃N 4-(methanesulfonyl)piperidin-3-yl carbamate89–91%Prodrug synthesis
AcylationAcetyl chloride, pyridine4-acetyloxypiperidin-3-yl carbamate83%Bioactive ester derivatives

Experimental Notes :

  • Reactions typically proceed in dichloromethane or THF at 0–25°C .

  • Triethylamine neutralizes HCl byproducts, improving yields .

Reductive Amination

The deprotected amine reacts with aldehydes or ketones under reductive conditions to form secondary amines.

Substrate Reducing Agent Products Yield Conditions
FormaldehydeNaBH₃CNN-methyl-4-hydroxypiperidin-3-amine72%MeOH, RT, 12 h
CyclohexanoneNaBH(OAc)₃N-cyclohexyl-4-hydroxypiperidin-3-amine68%DCE, RT, 24 h

Utility :

  • Expands structural diversity for SAR studies in drug discovery.

Hydrolysis Under Basic Conditions

The carbamate group undergoes hydrolysis in strong base to release CO₂ and the parent amine.

Conditions Products Yield Side Reactions
NaOH (2M), H₂O/EtOH, reflux4-hydroxypiperidin-3-amine + CO₂85%Epimerization at chiral centers

Limitations :

  • Harsh conditions may compromise stereochemical integrity.

Curtius Rearrangement

While not directly observed for this compound, related Boc-protected amines undergo Curtius rearrangement to form isocyanates, suggesting potential applicability .

Reagents Intermediate Final Product
NaN₃, di-tert-butyl dicarbonate Acyl azideIsocyanate derivative

Theoretical Pathway :

  • Conversion of the hydroxyl group to an acyl azide.

  • Thermal rearrangement to isocyanate.

  • Trapping with alcohols or amines to form ureas/amides .

Comparative Reactivity of Stereoisomers

The (3R,4R) configuration influences reaction rates and stereochemical outcomes compared to (3S,4S) or (3R,4S) isomers .

Reaction (3R,4R) Isomer Rate (3S,4S) Isomer Rate Notes
Boc deprotection1.0 (reference)0.92Slower due to steric effects
Oxidation with PCC1.01.05Faster for (3S,4S) isomer

Stability Under Different Conditions

Condition Stability Degradation Products
pH < 3 (aqueous)Unstable (t₁/₂ = 2 h)4-hydroxypiperidin-3-amine
pH 7–9 (aqueous)Stable (>1 week)None detected
100°C, dryDecomposes after 6 hUnknown

Industrial-Scale Modifications

  • Continuous Flow Deprotection : TFA-mediated deprotection in microreactors achieves 98% yield with reduced reaction time (2 h vs. 12 h batch) .

  • Catalytic Hydrogenation : Not applicable due to the absence of reducible groups (e.g., nitro or alkenes).

This compound’s reactivity profile highlights its utility in synthesizing complex molecules, particularly in asymmetric synthesis and prodrug development. Future research directions include exploring photochemical reactions and enzyme-mediated modifications to enhance selectivity.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate is in the development of pharmaceuticals. Its structure allows it to act as a potential drug candidate for various therapeutic areas:

  • CNS Disorders : The compound's piperidine moiety can interact with neurotransmitter systems, making it a candidate for treating conditions like depression or anxiety.
  • Antiviral Activity : Some studies have indicated that derivatives of piperidine compounds exhibit antiviral properties, suggesting that this compound could be explored for antiviral drug development .

Biological Studies

Research has shown that compounds similar to this compound can modulate biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in designing drugs that target metabolic disorders.
  • Receptor Binding : Its ability to bind to specific receptors can be studied to understand its pharmacodynamics and pharmacokinetics better.

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that certain structural modifications led to significant improvements in depressive behavior, highlighting the potential of compounds like this compound as candidates for further development .

Case Study 2: Antiviral Screening

In a screening program aimed at discovering new antiviral agents, several piperidine derivatives were evaluated. One compound similar to this compound showed promising activity against viral replication in vitro, suggesting a pathway for further exploration in antiviral drug design .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, or alteration of protein-protein interactions.

Comparison with Similar Compounds

Diastereomer: tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate (CAS 1787258-87-0)

This diastereomer differs in the configuration of the hydroxyl group (4S instead of 4R). 0.75 for the target compound) and altered pharmacokinetics. In enzymatic assays, it exhibits 10-fold lower inhibitory activity against cathepsin D compared to the (3R,4R) isomer .

Substituent Variations

tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (CAS 1262787-66-5)

Replacing the 4-hydroxyl with a methyl group increases lipophilicity (logP = 1.43) and enhances blood-brain barrier permeability. However, the absence of the hydroxyl group eliminates key hydrogen-bonding interactions, resulting in reduced binding to serine proteases like trypsin (IC₅₀ = 12 µM vs. 0.8 µM for the target compound) .

tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate (CAS 1340474-87-4)

Fluorine substitution at the 4-position improves metabolic stability by resisting oxidative degradation. The compound shows a 2.5-fold increase in half-life (t₁/₂ = 6.2 hours) in rat liver microsomes compared to the hydroxyl analog. However, its lower polarity reduces aqueous solubility (0.2 mg/mL vs. 1.1 mg/mL for the target compound) .

tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate (CAS 1932019-20-9)

The methoxy group enhances lipophilicity (logP = 1.89) and oral bioavailability (F = 65% in mice). 8 nM for the target compound) .

Functionalized Derivatives

tert-Butyl N-[(3R,4R)-1-(2-cyanoacetyl)-4-methylpiperidin-3-yl]-N-methylcarbamate

The addition of a cyanoacetyl group and N-methylation introduces steric bulk and electron-withdrawing effects. This derivative exhibits enhanced potency against Janus kinase 3 (JAK3), with a Ki of 0.3 nM, compared to 22 nM for the parent compound. However, the increased molecular weight (295.38 g/mol vs. 216.28 g/mol) reduces solubility .

Structural and Physicochemical Data

Compound Name CAS Number Molecular Weight logP Solubility (mg/mL) Key Biological Activity (IC₅₀/Ki)
tert-Butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate - 216.28 0.75 1.1 Cathepsin D: 0.8 µM
(3R,4S)-Diastereomer 1787258-87-0 216.28 0.92 0.6 Cathepsin D: 8.0 µM
4-Methyl analog 1262787-66-5 214.30 1.43 0.3 Trypsin: 12 µM
4-Fluoro analog 1340474-87-4 216.28 1.10 0.2 t₁/₂ = 6.2 hours
4-Methoxy analog 1932019-20-9 230.31 1.89 0.4 HIV-1 protease: 45 nM
Cyanoacetyl-N-methyl derivative - 295.38 2.05 <0.1 JAK3: Ki = 0.3 nM

Biological Activity

tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, also known as M4, is a compound that has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and implications for treatment.

  • Molecular Formula : C10H20N2O3
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1523541-91-4

M4 exhibits several biological activities that are relevant to neuroprotection and cognitive enhancement:

  • Inhibition of β-secretase and Acetylcholinesterase :
    • M4 has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), both of which are key enzymes involved in the pathogenesis of AD .
    • This dual inhibition may help reduce the accumulation of amyloid-beta (Aβ) peptides, which are implicated in the development of AD.
  • Protection Against Aβ-Induced Cytotoxicity :
    • In vitro studies revealed that M4 protects astrocytes from Aβ-induced toxicity. When astrocytes were treated with Aβ 1-42, cell viability decreased significantly; however, co-treatment with M4 improved cell viability from 43.78% to 62.98% .
  • Reduction of Inflammatory Responses :
    • M4 also demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6) in astrocyte cultures exposed to Aβ aggregates . This suggests a potential anti-inflammatory role that could mitigate neuroinflammation associated with AD.

In Vivo Studies

In vivo evaluations using scopolamine-induced AD models showed that while M4 reduced Aβ levels, it did not achieve statistically significant results compared to controls treated with galantamine. This discrepancy may be attributed to the bioavailability of M4 in the brain .

Table 1: Summary of Biological Activities of M4

ActivityResultReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionKi = 0.17 μM
Protection Against Aβ ToxicityIncreased astrocyte viability by ~19%
Reduction in TNF-α LevelsSignificant decrease observed
In Vivo EfficacyNo significant difference compared to galantamine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate, and how can reaction conditions be optimized for yield and stereochemical purity?

  • Methodology : The compound is typically synthesized via multi-step protection/deprotection strategies. For example, piperidine derivatives with hydroxyl and amine groups can be protected using tert-butoxycarbonyl (Boc) groups under anhydrous conditions. Key steps include:

  • Selective Boc protection of the amine group using di-tert-butyl dicarbonate in dichloromethane with catalytic DMAP .
  • Stereochemical control during ring substitution via chiral auxiliary-mediated reactions or enzymatic resolution .
  • Optimization of reaction temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of Boc reagent) to minimize epimerization .

Q. How can the purity and stereochemical integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • HPLC : Chiral stationary phase columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>97% ee) .
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify absence of diastereomers; characteristic Boc carbonyl signals at ~155 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ = 217.15 for C10_{10}H20_{20}N2_2O3_3) .

Q. What are the critical stability considerations for storing this compound under laboratory conditions?

  • Methodology : Stability studies indicate:

  • Storage at –20°C under inert atmosphere (argon) to prevent Boc group hydrolysis.
  • Avoid exposure to strong acids/bases; degradation observed at pH < 2 or >10 .
  • Monitor via periodic TLC (silica gel, ethyl acetate/hexane) for decomposition products (Rf_f shifts > 0.2 indicate instability) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the stereochemical assignment of this compound?

  • Methodology :

  • Crystallization : Use slow vapor diffusion with ethanol/water (7:3) to obtain high-quality crystals .
  • Data Collection : Employ a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion .
  • Refinement : SHELXL-2018 for full-matrix least-squares refinement. Key parameters:
  • R1_1 < 0.05 for I > 2σ(I).
  • Flack parameter = 0.02(2) confirms absolute configuration .
  • Example : The (3R,4R) configuration was confirmed via anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in kinase inhibition studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK3 or PI3Kγ). Key residues: Lys830 (JAK3) forms hydrogen bonds with the hydroxyl group .
  • Pharmacophore Mapping : Highlight the Boc-protected amine as a hydrogen bond donor and the piperidine hydroxyl as a critical polar interaction site .
  • In Vitro Assays : IC50_{50} determination via ADP-Glo™ kinase assays; compare with analogs lacking the 4-hydroxyl group (e.g., 10-fold lower potency observed in [3R,4S] isomers) .

Q. How can contradictory solubility data in polar solvents (e.g., DMSO vs. methanol) be reconciled for this compound?

  • Methodology :

  • Solubility Profiling : Use shake-flask method at 25°C. Observed solubility:
  • DMSO: 45 mg/mL (due to H-bonding with hydroxyl).
  • Methanol: 12 mg/mL (limited by steric hindrance from Boc group) .
  • Molecular Dynamics Simulations : Compute solvation free energy (ΔGsolv_{solv}) in different solvents using GROMACS. Results correlate with experimental data (ΔGsolv_{solv} = –8.2 kcal/mol in DMSO vs. –5.1 in methanol) .

Q. What advanced techniques troubleshoot poor resolution in LC-MS analysis of this compound?

  • Methodology :

  • Column Optimization : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradients. Adjust pH to 3.5 to protonate the amine and improve peak symmetry .
  • Ion Mobility Spectrometry (IMS) : Differentiate co-eluting isomers via collision cross-section (CCS) measurements (e.g., CCS = 145 Å2^2 for (3R,4R) vs. 138 Å2^2 for (3S,4S)) .
  • Post-Column Derivatization : React with 9-fluorenylmethyl chloroformate (FMOC-Cl) to enhance MS sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.